molecular formula C10H12ClN3O B1389724 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1239061-74-5

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1389724
CAS No.: 1239061-74-5
M. Wt: 225.67 g/mol
InChI Key: SZDOTYBHNPAVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a chemical compound offered as a solid for research and development purposes . This substance belongs to a class of organic compounds known as aminopyrazoles, which are frequently utilized as versatile building blocks and key intermediates in synthetic and medicinal chemistry . Researchers employ such scaffolds in the exploration and synthesis of novel heterocyclic compounds with potential biological activity . The presence of both the pyrazol-3-ylamine group and the methoxy-phenyl substituent makes this compound a valuable precursor for further chemical functionalization. As with all chemicals of this nature, proper safety precautions must be observed. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDOTYBHNPAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The fundamental step in preparing this compound involves synthesizing the pyrazole ring, which can be achieved through various methods:

  • Hydrazine-based cyclization: A common approach involves condensing α,β-unsaturated carbonyl compounds with hydrazines to form pyrazoles. For instance, reaction of substituted ketones or esters with hydrazine derivatives under reflux conditions to produce the pyrazole ring, as demonstrated in the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) derivatives (see source).

  • Condensation of β-ketoesters with hydrazines: As per the literature, β-ketoesters or diketones react with hydrazines to form pyrazolyl derivatives, which are then further functionalized. This method is consistent with the synthesis of pyrazole derivatives with various substituents.

Functionalization at the 3-Position

The key to obtaining the target compound involves introducing a methoxyphenyl group at the 5-position of the pyrazole ring:

  • Preparation of 5-(2-Methoxyphenyl) pyrazoles: This can be achieved by nitrile or aldehyde intermediates reacting with hydrazines, followed by substitution reactions to introduce the 2-methoxyphenyl group. For example, the reaction of 2-methoxybenzaldehyde with hydrazines under acidic or basic conditions facilitates the formation of the desired pyrazole derivative.

  • Use of substituted aromatic aldehydes: As indicated in recent studies, substituted aldehydes such as 2-methoxybenzaldehyde are reacted with hydrazines or hydrazides to form pyrazoles with specific aromatic substitutions.

Amine Formation at the 3-Position

The amino group at the 3-position is typically introduced through reduction or substitution:

  • Reduction of pyrazole esters or nitriles: As detailed in patent US5624941A (source), the ester or nitrile derivatives of pyrazoles are reduced using metal hydrides such as lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃-THF). This reduction converts nitrile or ester groups into primary amines.

  • Amidation or substitution reactions: Alternatively, amino groups can be introduced via aminolysis of activated pyrazole derivatives, such as acid chlorides or isocyanates, followed by salt formation.

Salt Formation: Hydrochloride

The final step involves converting the free amine into its hydrochloride salt:

Representative Synthetic Route

Based on the literature and patents, a typical synthetic pathway can be summarized as follows:

Step Description Reagents & Conditions Reference
1 Synthesis of pyrazole core Hydrazine derivatives + α,β-unsaturated carbonyl ,
2 Introduction of 2-methoxyphenyl group Condensation with 2-methoxybenzaldehyde
3 Conversion to amine Reduction with LiAlH₄ or BH₃-THF ,
4 Salt formation Reaction with HCl gas or HCl in solvent Standard

Research Findings and Data

  • Yields and Physical Data: Synthesis of pyrazole derivatives generally yields 60–85%, with physical states ranging from crystalline solids to powders, depending on substituents and purification methods.

  • Spectroscopic Confirmation: Structures are confirmed via IR, NMR, and MS. For example, the primary amine shows characteristic N–H stretching in IR and signals in the 1H NMR spectrum around δ 3.5–4.5 ppm.

  • Functionalization Efficiency: The reduction step's efficiency depends on the choice of hydride reagent; LiAlH₄ offers high yield but requires careful handling, while BH₃-THF provides milder conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, resulting in the formation of hydrazine derivatives or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of hydrazine derivatives or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

In biological research, 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that it can interact with various molecular targets, influencing biochemical pathways critical for cellular functions.

Medicine

The compound has been explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Research indicates that it may inhibit pathways involved in inflammation.
  • Analgesic Effects : Preliminary studies suggest it could provide pain relief through modulation of pain pathways.
  • Anticancer Properties : Its ability to inhibit specific kinases makes it a candidate for cancer treatment, particularly in targeting abnormal cell growth.

Neurodegenerative Disorders

Research has indicated that compounds similar to this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. For instance:

  • A study demonstrated that inhibiting CDK5 could reduce tau phosphorylation, thus potentially slowing disease progression .

Anticancer Research

Another study explored the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. Results showed that certain modifications to the pyrazole structure enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives are widely studied for their pharmacological and chemical versatility. Below is a detailed comparison with structurally related compounds:

Compound Name Substituent Position Molecular Weight Purity Key Applications References
5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride 5-(2-Methoxyphenyl) ~249.7 g/mol 97% Pharmaceutical intermediates, kinase inhibitor synthesis
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine (QA-8499) 5-(3-Methoxyphenyl) ~215.2 g/mol 96% Organic synthesis, ligand design for metal complexes
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride 5-(2,4-Dimethylphenyl) ~263.8 g/mol 99% Agrochemicals, active pharmaceutical ingredients (APIs)
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride (HF-1599) 5-(4-Methoxyphenyl) ~240.7 g/mol 95% Antimicrobial agents, heterocyclic building blocks

Key Observations :

Substituent Position and Bioactivity : The position of the methoxy group (ortho, meta, or para) significantly affects electronic distribution and steric interactions. For example, the 2-methoxy substituent in the target compound may enhance binding to hydrophobic pockets in enzyme active sites compared to the 3- or 4-methoxy analogues .

Heterocyclic Core Variations : Replacing the pyrazole ring with a triazole (as in HF-1599) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability. Pyrazoles generally exhibit better pharmacokinetic profiles than triazoles in drug discovery .

Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility, which is critical for bioavailability in drug formulations. For instance, 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride (99% purity) is preferred over its free base in API synthesis .

Physicochemical and Spectroscopic Data
  • Mass Spectrometry : The target compound’s APCI-MS profile (if available) would resemble 5-methyl-2H-pyrazol-3-ylamine derivatives, showing a prominent [M+H]+ peak near m/z 250 .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for related compounds (e.g., 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ) suggest that the hydrochloride salt form increases melting points compared to free bases, improving handling stability .

Biological Activity

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group, which enhances its binding affinity to various biological targets. The structural formula can be represented as follows:

C10H12ClN3O(Molecular Weight 227 68 g mol)\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}\quad (\text{Molecular Weight 227 68 g mol})

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5 and CDK2, which are implicated in neurodegenerative disorders and cancer progression .
  • Receptor Modulation : The methoxyphenyl group enhances the compound's ability to modulate receptor activity, potentially influencing various signaling pathways.

Biological Activities

Recent studies have demonstrated the following biological activities:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values of 0.49 µM against B16-F10 and 0.57 µM against MCF-7 cells, indicating potent anticancer properties .
    • Table 1 summarizes the cytotoxic effects on different cell lines:
    Cell LineIC50 (µM)Reference
    B16-F100.49
    MCF-70.57
    HCT-1161.1
    HepG21.6
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing comparable effects to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .
  • Antimicrobial Activity :
    • In vitro studies revealed that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Neurodegenerative Disorders : A study investigated the role of pyrazole derivatives in inhibiting CDK5/p25 complexes, which are linked to Alzheimer's disease. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative conditions .
  • Cancer Treatment Research : Another study focused on the anticancer activity of pyrazole derivatives against K-562 and UO-31 cell lines, demonstrating that modifications in the pyrazole structure can enhance efficacy against specific cancer types .

Comparative Analysis with Related Compounds

The distinctiveness of this compound can be contrasted with other pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehydePyrazole derivativeDifferent functional groups
5-(5-Chloro-2-methoxyphenyl)-2H-pyrazol-3-ylamineSimilar pyrazole structureChlorine substitution alters reactivity
4-(3-(5-Bromo-2-hydroxyphenyl)-4,5-dihydro-pyrazol)Pyrazole coreEnhanced anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine derivatives, and what methodological considerations are critical for reproducibility?

  • Answer : A widely used method involves condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, a related pyrazoline compound was synthesized via condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with an enone precursor in ethanol under reflux . Key considerations include:

  • Solvent choice (e.g., ethanol for mild conditions and solubility).
  • Stoichiometric control to avoid side reactions (e.g., over-alkylation).
  • Purification techniques (e.g., recrystallization or column chromatography) to isolate the hydrochloride salt.
    • Validation : Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR or mass spectrometry .

Q. How is the structural integrity of 5-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride validated in crystallographic studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is commonly used for refinement, leveraging intensity data to resolve bond lengths, angles, and hydrogen bonding networks . For example, a pyrazoline derivative was refined to an R factor of 0.052, confirming the methoxy-phenyl group's orientation and chloride counterion placement .
  • Methodological steps :

Crystal mounting and data collection (100 K for reduced thermal motion).

Structure solution via direct methods (SHELXS/SHELXD).

Refinement with SHELXL, including anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity of 5-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine derivatives?

  • Answer : Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may accelerate kinetics but require careful pH control to prevent decomposition.
  • Catalyst selection : Acidic or basic catalysts (e.g., p-TsOH) can improve cyclization efficiency.
  • Temperature gradients : Controlled reflux (e.g., 80°C in ethanol) balances reaction rate and byproduct suppression .
    • Data-driven approach : Use design of experiments (DoE) to model interactions between variables (e.g., time, temperature, stoichiometry).

Q. How should researchers address contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

Variable-temperature NMR to detect conformational flexibility.

DFT calculations (e.g., Gaussian) to compare optimized gas-phase structures with SC-XRD results .

Complementary techniques : Pair SC-XRD with solid-state NMR to probe crystal vs. solution states .

Q. What computational tools are recommended for modeling the electronic properties and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Predict molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
  • Validation : Cross-reference computed geometries with SC-XRD data (e.g., bond lengths within 0.02 Å) .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

  • Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR) or antimicrobial activity using microdilution assays. Pyrazoline derivatives have shown antitumor and antidepressant activity, suggesting similar mechanisms .
  • Dose-response studies : Use IC50/EC50 determinations with positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic stability : Assess hepatic microsome stability to prioritize lead compounds .

Q. What strategies are effective for resolving polymorphism or enantiomeric impurities in crystallized samples?

  • Answer :

  • Crystallization screening : Vary solvents (e.g., methanol/water mixtures) and cooling rates to isolate stable polymorphs.
  • Chiral chromatography : Use amylose-based columns to separate enantiomers if asymmetric centers exist.
  • SC-XRD with twinned data : SHELXL’s TWIN command can refine structures from twinned crystals, a common issue in pyrazoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 2
5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.